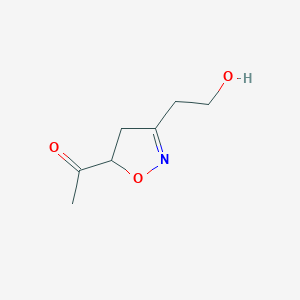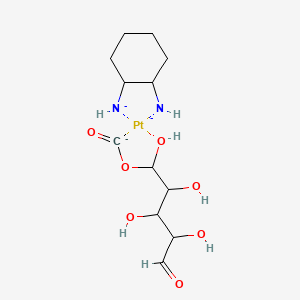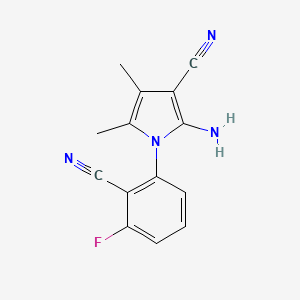![molecular formula C22H22F3NO2S B15208136 {4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol CAS No. 921609-76-9](/img/structure/B15208136.png)
{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol is a complex organic compound characterized by its unique structure, which includes a quinoline ring substituted with a trifluoromethyl group, a sulfanyl group, and a phenylmethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol typically involves multiple steps, starting with the preparation of the quinoline ring system. The introduction of the trifluoromethyl group can be achieved through electrophilic substitution reactions using reagents such as trifluoromethyl iodide. The sulfanyl group is then introduced via nucleophilic substitution reactions, often using thiol reagents. The final step involves the attachment of the phenylmethanol moiety through etherification reactions, using appropriate alcohol and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The phenylmethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline carboxylic acids.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of {4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The quinoline ring system may also play a role in binding to DNA or proteins, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Allylamine: An organic compound with a similar amine functional group but lacks the complex quinoline and trifluoromethyl substituents.
Flunarizine: A pharmacologically active allylamine used in the treatment of migraines.
Naftifine: An allylamine derivative used as an antifungal agent.
Uniqueness
{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol is unique due to its combination of a quinoline ring with a trifluoromethyl group and a phenylmethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
921609-76-9 |
|---|---|
Fórmula molecular |
C22H22F3NO2S |
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
[4-[5-[7-(trifluoromethyl)quinolin-4-yl]sulfanylpentoxy]phenyl]methanol |
InChI |
InChI=1S/C22H22F3NO2S/c23-22(24,25)17-6-9-19-20(14-17)26-11-10-21(19)29-13-3-1-2-12-28-18-7-4-16(15-27)5-8-18/h4-11,14,27H,1-3,12-13,15H2 |
Clave InChI |
RZWOJEZCMJRIQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CO)OCCCCCSC2=C3C=CC(=CC3=NC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





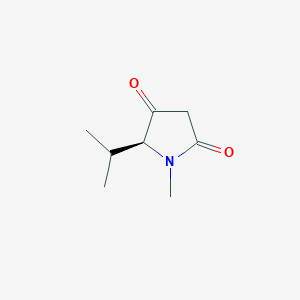
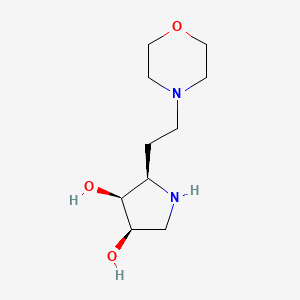
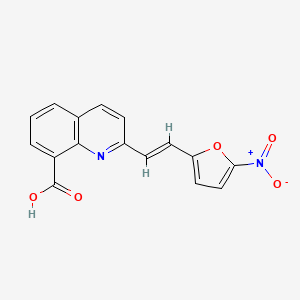
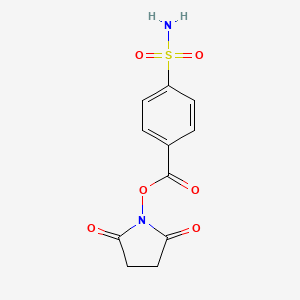
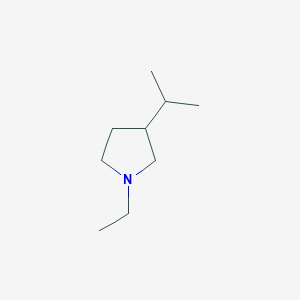
![2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15208127.png)

